molecular formula C18H22N2O3S B3827887 N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3827887
M. Wt: 346.4 g/mol
InChI Key: GBUFHRYDXNXSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as BPP-3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-3 is a glycine transporter 1 (GlyT1) inhibitor, which means that it has the ability to modulate the levels of glycine in the brain. Glycine is an important neurotransmitter that plays a crucial role in the regulation of various physiological and biochemical processes in the body.

Mechanism of Action

BPP-3 acts as a N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means that it blocks the reuptake of glycine from the synaptic cleft. This leads to an increase in the levels of glycine in the brain, which in turn enhances the activity of NMDA receptors. The enhanced activity of NMDA receptors leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which play a crucial role in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
BPP-3 has been shown to have several biochemical and physiological effects. BPP-3 enhances the activity of NMDA receptors, which leads to an increase in the release of neurotransmitters such as dopamine and serotonin. This results in an improvement in mood, cognition, and behavior. BPP-3 has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPP-3 in lab experiments is that it is a highly selective N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibitor, which means that it has minimal off-target effects. This makes it a suitable candidate for studying the role of N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in various physiological and biochemical processes in the brain. However, one of the limitations of using BPP-3 in lab experiments is that it has poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the study of BPP-3. One of the future directions is to investigate the potential therapeutic applications of BPP-3 in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. Another future direction is to study the role of N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide in various physiological and biochemical processes in the brain using BPP-3 as a tool. Additionally, future studies could focus on developing more soluble analogs of BPP-3 to improve its bioavailability and efficacy.
In conclusion, BPP-3 is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-3 is a N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide inhibitor that enhances the levels of glycine in the brain, which in turn, modulates the activity of NMDA receptors. BPP-3 has several biochemical and physiological effects and has been shown to have neuroprotective properties. While there are some limitations to using BPP-3 in lab experiments, there are several future directions for the study of this promising compound.

Scientific Research Applications

BPP-3 has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, and Alzheimer's disease. BPP-3 has been found to enhance the levels of glycine in the brain, which in turn, modulates the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors play a crucial role in the regulation of various physiological and biochemical processes in the brain, including learning and memory, synaptic plasticity, and neuronal survival. BPP-3 has been shown to enhance the activity of NMDA receptors, which makes it a potential candidate for the treatment of neurological disorders.

properties

IUPAC Name

2-[N-(benzenesulfonyl)anilino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-18(2,3)19-17(21)14-20(15-10-6-4-7-11-15)24(22,23)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUFHRYDXNXSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 3
Reactant of Route 3
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 4
Reactant of Route 4
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 5
Reactant of Route 5
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N~1~-(tert-butyl)-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.